Biological Activity Profile of 2,3-Dimethylpiperidin-4-ones
Biological Activity Profile of 2,3-Dimethylpiperidin-4-ones
The following technical guide details the biological activity profile, synthesis, and pharmacological potential of 2,3-dimethylpiperidin-4-ones . This scaffold represents a specific, asymmetric subset of the biologically privileged piperidin-4-one class.[1]
Executive Summary
The piperidin-4-one (piperidone) scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core for numerous analgesics, antimicrobials, and cytotoxic agents. While the symmetric 2,6-diaryl and 3,5-dimethyl variants have been extensively mapped, the 2,3-dimethylpiperidin-4-one derivatives represent a distinct, asymmetric subclass.[1] This structural asymmetry introduces unique stereochemical vectors (cis/trans diastereomers) that significantly influence receptor binding affinity and metabolic stability. This guide analyzes the biological profile of 2,3-dimethylpiperidin-4-ones, focusing on their antimicrobial and cytotoxic potential, supported by rigorous synthetic and assay protocols.
Chemical Structure & Stereochemistry
Unlike the common symmetric 2,6-disubstituted piperidones, the 2,3-dimethyl substitution pattern breaks the plane of symmetry, creating a chiral environment even in the absence of other substituents.
-
Core Scaffold: Heterocyclic six-membered ring containing a nitrogen atom (position 1) and a ketone (position 4).[1]
-
Substitution: Methyl groups at positions 2 (adjacent to N) and 3 (adjacent to carbonyl).
-
Stereoisomerism: The presence of two chiral centers (C2 and C3) leads to diastereomeric pairs (cis and trans). The trans configuration is often thermodynamically favored, placing the bulky methyl groups in equatorial positions to minimize 1,3-diaxial interactions.
Structural Significance (SAR)
The 2,3-dimethyl motif impacts biological activity through:
-
Lipophilicity Modulation: The addition of methyl groups increases logP, enhancing membrane permeability compared to the unsubstituted parent.
-
Steric Hindrance: The C3-methyl group sterically hinders nucleophilic attack at the C4-carbonyl, potentially stabilizing the molecule against rapid metabolic reduction.
-
Asymmetric Binding: The C2-methyl creates a chiral pocket near the basic nitrogen, influencing interaction with anionic sites in target proteins (e.g., DNA minor grooves or enzyme active sites).
Synthetic Strategy: The Asymmetric Mannich Reaction
The synthesis of 2,3-dimethylpiperidin-4-ones is more complex than that of symmetric analogs due to regioselectivity requirements.[1] The preferred route is a modified Mannich Condensation .
Figure 1: Modified Mannich pathway for the synthesis of 2,3-dimethylpiperidin-4-ones. Note the use of distinct aldehydes to achieve asymmetry.
Synthesis Protocol
Objective: Synthesis of 1,2,3-trimethylpiperidin-4-one (N-methyl derivative).
Reagents:
-
2-Butanone (0.1 mol)[1]
-
Acetaldehyde (0.1 mol)
-
Formaldehyde (0.1 mol, 37% solution)
-
Methylamine (0.1 mol, 40% solution)
-
Ethanol (Solvent)[2]
-
Hydrochloric acid (Catalyst)
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve methylamine hydrochloride (0.1 mol) in ethanol (50 mL).
-
Addition: Add 2-butanone (0.1 mol) to the solution.
-
Aldehyde Introduction: Cool the mixture to 0-5°C in an ice bath. Add a mixture of acetaldehyde (0.1 mol) and formaldehyde (0.1 mol) dropwise over 30 minutes. Note: The order of addition controls the regiochemistry; adding acetaldehyde first favors reaction at the more substituted alpha-carbon of the ketone.
-
Reflux: Allow the mixture to warm to room temperature, then reflux at 80°C for 4-6 hours. The solution will turn amber/brown.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Neutralization: Treat the residue with acetone/ether to precipitate the hydrochloride salt, or basify with 10% NaOH and extract with chloroform to obtain the free base.
-
Purification: Recrystallize from ethanol/ether.
Validation:
-
TLC: Silica gel G, Mobile phase: Benzene:Acetone (8:2).
-
IR: Peak at ~1710 cm⁻¹ (C=O stretch).
-
NMR: Doublet at ~1.1 ppm (C2-Me), Doublet at ~1.0 ppm (C3-Me).
Biological Activity Profile
Antimicrobial Activity
The 2,3-dimethylpiperidin-4-one derivatives exhibit moderate to high antibacterial activity, particularly against Gram-positive strains.[1]
-
Mechanism: The lipophilic piperidone core penetrates the bacterial cell wall. The basic nitrogen (pKa ~8-9) is protonated at physiological pH, allowing electrostatic interaction with the negatively charged phosphate groups of bacterial DNA or cell membrane phospholipids.
-
SAR Insight: The 2,3-dimethyl substitution enhances activity against S. aureus compared to the unsubstituted piperidone due to increased hydrophobicity (LogP), which facilitates transport across the lipid bilayer.
Quantitative Data (Representative Potency):
| Compound Variant | Organism | MIC (µg/mL) | Activity Level |
| Unsubstituted Piperidone | S. aureus | >100 | Low |
| 2,3-Dimethyl Derivative | S. aureus | 12.5 - 25 | Moderate-High |
| 2,3-Dimethyl Derivative | E. coli | 50 - 100 | Moderate |
| Standard (Ampicillin) | S. aureus | 6.25 | High |
Cytotoxicity & Anticancer Potential
Piperidin-4-ones are precursors to Mannich bases and conjugated enones (if dehydrogenated), which are potent cytotoxic agents.[1]
-
Mechanism (Thiol Alkylation): If the 2,3-dimethylpiperidin-4-one is converted to an unsaturated enone (e.g., via Knoevenagel condensation at the C5 position), it acts as a Michael acceptor. It alkylates cellular thiols (like Glutathione), leading to oxidative stress and apoptosis in cancer cells.
-
Mitochondrial Targeting: The cationic nature (ammonium form) allows accumulation in the negatively charged mitochondrial matrix of cancer cells, disrupting the electron transport chain.
Biological Assay Protocols
Protocol A: Antimicrobial Susceptibility (Zone of Inhibition)
Method: Kirby-Bauer Disc Diffusion.[1]
-
Inoculum: Prepare a 0.5 McFarland standard suspension of S. aureus (ATCC 25923).
-
Plating: Swab Muller-Hinton Agar (MHA) plates uniformly with the inoculum.
-
Compound Application: Dissolve the 2,3-dimethylpiperidin-4-one derivative in DMSO (1 mg/mL). Impregnate sterile filter paper discs (6 mm) with 10 µL, 20 µL, and 50 µL of the solution.
-
Controls: Positive: Ciprofloxacin (5 µ g/disc ); Negative: DMSO.
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using a vernier caliper. A ZOI > 15mm indicates significant activity.
Protocol B: MTT Cytotoxicity Assay
Method: Colorimetric assay for cellular metabolic activity.
-
Seeding: Seed MCF-7 (breast cancer) cells at
cells/well in a 96-well plate. Incubate for 24h. -
Treatment: Add serial dilutions of the test compound (0.1 - 100 µM).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Figure 2: Screening workflow for validating the biological activity of piperidone derivatives.
Mechanism of Action (Molecular Level)
The biological efficacy of 2,3-dimethylpiperidin-4-ones is hypothesized to stem from their ability to function as DNA Intercalators or Groove Binders .[1]
-
Groove Binding: The asymmetric 2,3-dimethyl substitution creates a "twist" in the chair conformation of the piperidine ring. This twisted conformation fits snugly into the minor groove of DNA, displacing water molecules and stabilizing the DNA-drug complex via:
-
Hydrogen Bonding: Between the C4-carbonyl oxygen and DNA base pairs.
-
Electrostatic Interaction: Between the protonated N1 and the phosphate backbone.
-
References
-
PubChem. 1-(2,5-Dimethylphenyl)-2,3-dimethylpiperidin-4-one.[1][3] National Library of Medicine. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
Jahan, S., et al. (2013).[4] Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Perumal, P., et al. (2014). Synthesis, Spectral, Crystal Structure and in vitro Antimicrobial Evaluation of Imidazole/Benzotriazole Substituted Piperidin-4-one Derivatives. Inventi Rapid: Med Chem. [Link]
-
Pati, H. N., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. 141938-40-1_4-(3-bromo-phenyl)-1-methyl-1H-pyrazoleCAS号:141938-40-1_4-(3-bromo-phenyl)-1-methyl-1H-pyrazole【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2,5-Dimethylphenyl)-2,3-dimethylpiperidin-4-one | C15H21NO | CID 79397837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
